molecular formula C22H27ClN2O4 B11358972 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11358972
M. Wt: 418.9 g/mol
InChI Key: FGDDGNHPAWGRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amide Bond Formation: The phenoxy intermediate is then reacted with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the morpholine ring suggests potential interactions with protein targets, while the phenoxy and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide sets it apart from similar compounds. The presence of both the morpholine ring and the methoxy group may confer distinct pharmacological properties, potentially enhancing its efficacy and selectivity in biological applications.

Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O4/c1-16-13-19(7-8-20(16)23)29-15-22(26)24-14-21(25-9-11-28-12-10-25)17-3-5-18(27-2)6-4-17/h3-8,13,21H,9-12,14-15H2,1-2H3,(H,24,26)

InChI Key

FGDDGNHPAWGRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.